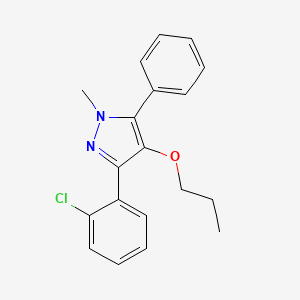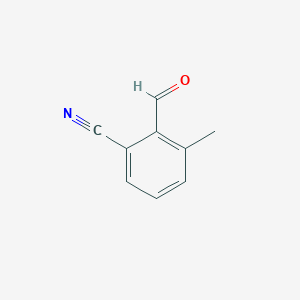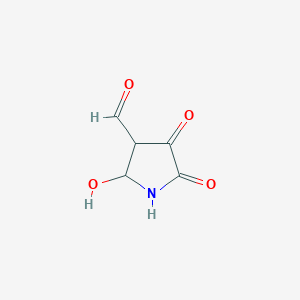
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique structure, featuring both hydroxyl and dioxo functional groups, makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dioxopyrrolidines with aldehydes . The reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives. Major products formed from these reactions include pyrrolidine-2,5-diones and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial and anticancer agents . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The compound’s hydroxyl and dioxo groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . While these compounds share a similar core structure, this compound is unique due to its additional functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H5NO4 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
2-hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1-2,4,9H,(H,6,10) |
InChI-Schlüssel |
DMIZUUWHIADKDK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1C(NC(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


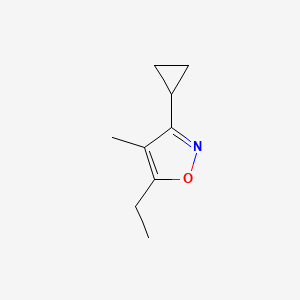
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
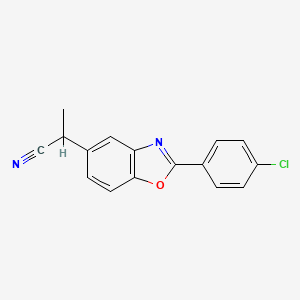
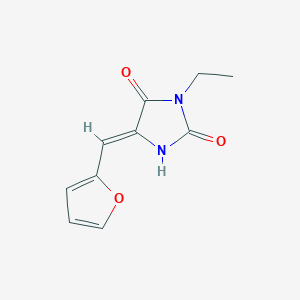
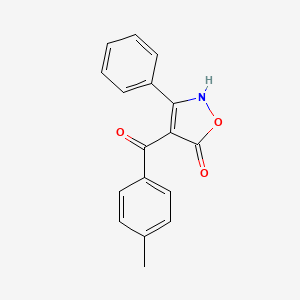

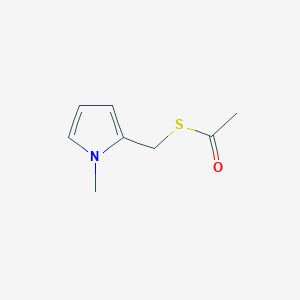
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
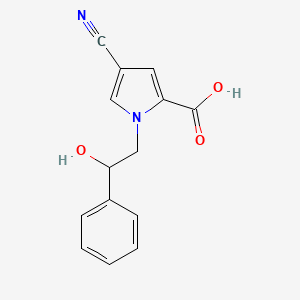
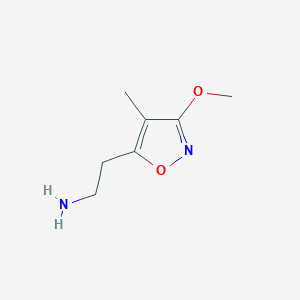
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
